REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].Cl[C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].CC1(C)CCCCC(C)(C)P1C1C=CC=CC=1C1C(C(C)C)=CC(C(C)C)=CC=1C(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCCC1>[O:10]=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:1]1[C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1 |f:2.3.4,6.7.8.9.10|
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
83 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
2,2,7,7-tetramethyl-1-(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphepane
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
CC1(P(C(CCCC1)(C)C)C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C
|
Name
|
|
Quantity
|
2.8 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a nitrogen-atmosphere glovebox, a microwave vial equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The vial was sealed with a crimp top
|
Type
|
CUSTOM
|
Details
|
placed in a heating block at 80° C
|
Type
|
CUSTOM
|
Details
|
the vial was removed from the heating block
|
Type
|
ADDITION
|
Details
|
The reaction solution was diluted with tetrahydrofuran (2 mL)
|
Type
|
FILTRATION
|
Details
|
filtered into a tared 125-mL Erlenmeyer flask
|
Type
|
WASH
|
Details
|
The vial was rinsed with tetrahydrofuran (2×2.5 mL)
|
Type
|
WASH
|
Details
|
by washing of the filter cake with tetrahydrofuran (5 mL)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
O=C1N(C2=CC=CC=C2C1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |